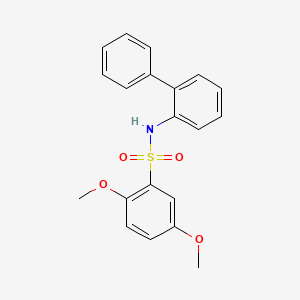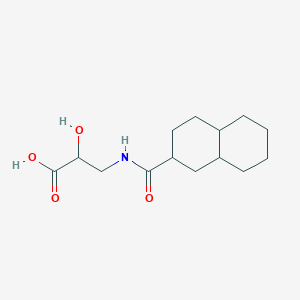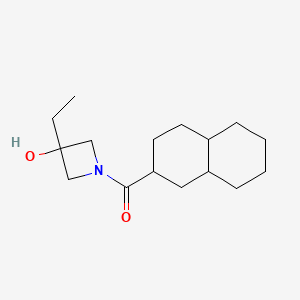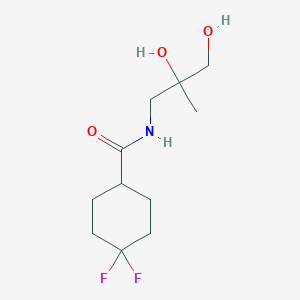
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide varies depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide undergoes a specific cleavage reaction in the presence of proteases, resulting in a fluorescence signal. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of the enzyme, preventing its activity. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide inhibits the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used to monitor the activity of proteases in live cells and tissues. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines in various inflammatory diseases.
実験室実験の利点と制限
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for various targets. It is also easy to synthesize and can be used in various applications. However, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
For the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in scientific research include the development of more selective and sensitive probes and the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of various diseases.
合成法
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenyl-2-oxoacetamide followed by reduction with sodium borohydride. The synthesis of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been achieved using a one-pot reaction of 2,5-dimethoxybenzenesulfonyl chloride, 2-phenylphenylamine, and triethylamine.
科学的研究の応用
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used in scientific research for various purposes, including as a fluorescent probe for the detection of protease activity. It has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used as a selective inhibitor of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases.
特性
IUPAC Name |
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-16-12-13-19(25-2)20(14-16)26(22,23)21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVQAKBJDOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)
![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)